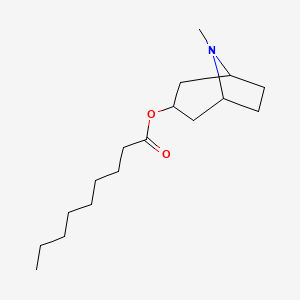

Tropine nonanoate

Description

Contextualization of Tropine (B42219) Derivatives within Contemporary Chemical and Biochemical Inquiry

Tropine derivatives are a significant class of compounds within the broader family of tropane (B1204802) alkaloids, which are secondary metabolites found primarily in plants of the Solanaceae family. uobasrah.edu.iq The core of these compounds is the tropane skeleton, a bicyclic amine structure (8-methyl-8-azabicyclo[3.2.1]octane) that serves as a versatile scaffold for chemical modification. scispace.cominhn.org In contemporary chemical and biochemical research, tropine and its derivatives are of profound interest due to their wide range of pharmacological activities. inhn.org

Historically, tropane alkaloids like atropine (B194438) and scopolamine (B1681570) have been recognized as model anticholinergic agents, acting as antagonists at muscarinic acetylcholine (B1216132) receptors. uobasrah.edu.iq This activity has led to their use as mydriatics, antispasmodics, and antiemetics. uobasrah.edu.iq Modern research continues to build on this foundation, exploring the structure-activity relationships (SAR) of tropane derivatives to develop new therapeutic agents. nih.govnih.gov Scientific inquiry focuses on modifying the tropine structure, particularly through esterification of the 3-hydroxyl group, to create analogues with enhanced potency, greater selectivity for specific muscarinic receptor subtypes (M1, M2, M3, etc.), or novel applications. inhn.orgnih.gov

Beyond antimuscarinic activity, research has expanded into other areas. For instance, certain tropane alkaloid aromatic esters have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a significant challenge in oncology. nih.govacs.org The development of new synthetic methodologies and the application of advanced analytical techniques for their detection and characterization are also active areas of research, driven by the need for purer compounds and the monitoring of their presence as natural toxins in the food chain. researchgate.net The tropine skeleton, therefore, remains a crucial building block in drug discovery and medicinal chemistry, providing inspiration for the synthesis of new bioactive molecules. uobasrah.edu.iqtandfonline.com

Historical Trajectories of Tropine Nonanoate (B1231133) Discovery and Initial Academic Investigations

The discovery of tropine nonanoate is linked to the phytochemical investigation of the Australian corkwood tree, Duboisia myoporoides. This plant is a known rich source of commercially important tropane alkaloids, particularly hyoscine (scopolamine) and hyoscyamine. nih.gov During a large-scale extraction process for these major alkaloids, a new, previously uncharacterized base was isolated as a trace constituent. nih.gov

Initial characterization of this new compound was reported in 1992 by Shukla and Thakur, who identified its structure as this compound through chemical and spectral analysis. It is an ester composed of the tropine base and the nine-carbon fatty acid, nonanoic acid. nih.gov

To fully confirm its structure, obtain additional spectral data, and evaluate its biological activity, a formal synthesis was undertaken. A 1995 study by Shukla, Gordon, and Kapadia detailed the synthesis of this compound. nih.gov The synthesis was achieved via a condensation reaction, treating tropine with nonanoyl chloride in the presence of a base like triethylamine (B128534) or pyridine. nih.gov The resulting synthetic product's proton nuclear magnetic resonance (¹H-NMR) and mass spectra were identical to those of the naturally occurring ester isolated from D. myoporoides. nih.gov This work provided the definitive structural confirmation and a method for producing the compound for further study.

Current Research Imperatives and Unaddressed Scientific Inquiries Pertaining to this compound

Following the initial discovery and synthesis in the early 1990s, specific research focused solely on this compound has been limited. However, the compound exists within the broader and more active field of tropane ester research, where several key imperatives remain. A primary goal is the continued exploration of structure-activity relationships (SAR). nih.govnih.gov For tropane esters, antimuscarinic activity is highly dependent on the nature of the acyl side chain. uobasrah.edu.iqnih.gov While this compound's aliphatic, medium-chain fatty acid ester is a variation from the more common aromatic or substituted aromatic acids found in potent anticholinergics like atropine, its study contributes to the understanding of how lipophilicity and steric factors of the ester group influence receptor binding and selectivity. nih.gov

An unaddressed scientific inquiry is whether this compound possesses selectivity for specific muscarinic receptor subtypes. The initial 1995 study determined its general antimuscarinic potency but did not investigate its affinity for individual M1-M5 receptor subtypes, which is a major focus of modern anticholinergic drug development. nih.gov Further investigation could clarify if the nonanoate side chain confers any degree of selectivity that might be therapeutically interesting.

Furthermore, the broader field of tropane alkaloid research has identified new potential applications, such as the modulation of multidrug resistance in cancer. acs.org It is unknown if this compound or similar aliphatic esters have any activity in this or other biological contexts. A bibliometric analysis from 2023 highlighted that a major emerging trend in tropane alkaloid research since 2018 is the monitoring of these compounds as contaminants in food, indicating a shift in focus towards food safety. researchgate.net The full spectrum of biological activity and the natural distribution of this compound remain largely unexplored scientific questions.

Delineation of Academic Scope and Research Objectives for this compound Investigations

The academic scope of the foundational research on this compound was clearly defined and methodologically driven. As outlined in the 1995 publication by Shukla, Gordon, and Kapadia, the primary objectives were threefold. nih.gov

First, the research aimed to achieve the chemical synthesis of this compound. nih.gov Since the compound had only been isolated in trace amounts from a natural source, a synthetic route was necessary to produce sufficient quantities for comprehensive analysis. nih.gov

The second objective was to use the synthesized compound for complete structural characterization. nih.gov This involved obtaining detailed ¹H-NMR and ¹³C-NMR spectral data, which were not fully reported in the initial discovery announcement. nih.gov The synthesis also allowed for the preparation of its hydrochloride and sulfate (B86663) salts for further characterization. nih.gov

The third and final objective was to conduct a preliminary evaluation of its biological activity. nih.gov Specifically, the antimuscarinic potency of the synthesized this compound sulfate was determined using a radioligand binding assay and compared to that of atropine sulfate, the archetypal antimuscarinic drug. nih.gov This provided the first quantitative measure of its pharmacological profile.

Data Tables

Table 1: Properties of Tropine and Related Compounds This table displays key physical and chemical properties of tropine, the foundational alcohol, and nonanoic acid, the acyl component of this compound.

| Property | Tropine | Nonanoic Acid |

| CAS Number | 120-29-6 | 112-05-0 |

| Molecular Formula | C₈H₁₅NO | C₉H₁₈O₂ |

| Molecular Weight | 141.21 g/mol | 158.24 g/mol |

| Appearance | White crystalline powder | Colorless oily liquid |

| Melting Point | 62-64 °C | 12.5 °C |

| Boiling Point | 233 °C | 254 °C |

| IUPAC Name | (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol | Nonanoic acid |

Data sourced from publicly available chemical databases.

Table 2: Summary of Key Research Findings for this compound This table summarizes the pivotal findings from the initial synthetic and pharmacological investigation of this compound.

| Research Aspect | Finding | Reference |

| Natural Source | Isolated as a trace alkaloid from the leaves of Duboisia myoporoides. | nih.gov |

| Synthesis | Prepared by reacting tropine with nonanoyl chloride in the presence of triethylamine. | nih.gov |

| Salt Formation | Successfully prepared as hydrochloride (m.p. 152-153 °C) and sulfate salts. | nih.gov |

| Antimuscarinic Activity | The sulfate salt demonstrated antimuscarinic action in a radioligand binding assay, inhibiting the binding of [³H]-N-methylscopolamine. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO2/c1-3-4-5-6-7-8-9-17(19)20-16-12-14-10-11-15(13-16)18(14)2/h14-16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJFPEAKHWYASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932748 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146018-90-8 | |

| Record name | Tropine nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146018908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Tropine Nonanoate and Analogues

Retrosynthetic Analysis and Precursor Identification Strategies for Tropine (B42219) Nonanoate (B1231133) Synthesis

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. scribd.comamazonaws.com For tropine nonanoate, the most logical disconnection is at the ester linkage, identifying tropine and a nonanoic acid derivative as the primary precursors.

Key Precursors:

Tropine: A bicyclic amino alcohol that forms the core structure of this compound. wikipedia.org It is a natural product that can be isolated from various plants of the Solanaceae family or synthesized from tropinone. uomustansiriyah.edu.iqgoogle.comchemfaces.com

Nonanoyl Chloride: An activated form of nonanoic acid, which is a nine-carbon saturated fatty acid. Nonanoyl chloride is highly reactive and readily participates in esterification reactions. tandfonline.comnih.gov

The retrosynthetic strategy highlights the central role of the esterification reaction in the synthesis of this compound.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound has been accomplished through both classical and more contemporary chemical methods. The primary approach involves the formation of an ester bond between the tropine alcohol and a nonanoic acid derivative.

The most direct method for synthesizing this compound is the esterification of tropine with nonanoyl chloride. tandfonline.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. tandfonline.com

A typical procedure involves dissolving tropine in a suitable solvent with the base and then gradually adding nonanoyl chloride. tandfonline.com The reaction mixture is often stirred at room temperature for an extended period to ensure complete conversion. tandfonline.com The product is then isolated through standard workup procedures, which may include extraction and chromatography.

Optimization of this reaction can involve varying the solvent, base, reaction temperature, and reaction time to maximize the yield and purity of the final product.

| Reactants | Reagents | Conditions | Outcome | Reference |

| Tropine, Nonanoyl chloride | Triethylamine (Et3N) or Pyridine | Room temperature, overnight | This compound | tandfonline.com |

While the direct esterification with an acyl chloride is effective, modern synthetic chemistry often seeks more environmentally friendly and efficient catalytic methods. Research into the synthesis of other tropane (B1204802) esters has explored the use of various catalysts, including enzymatic and chemo-catalytic approaches. grafiati.com For instance, lipase-catalyzed esterifications have been employed for the synthesis of various esters and could potentially be applied to the synthesis of this compound. science.gov Additionally, the development of functionalized ionic liquids as catalysts for esterification reactions presents a promising avenue for the synthesis of tropine esters. grafiati.com

Esterification Reactions and Optimization Protocols

Stereochemical Control and Regioselectivity in this compound Synthesis

The tropane skeleton contains chiral centers, making stereochemistry an important consideration in its synthesis and derivatization. mdpi.com Tropine itself is a meso compound, meaning it is achiral despite having chiral centers. mdpi.com However, the esterification of tropine at the 3-hydroxyl group can lead to different stereochemical outcomes depending on the reaction conditions and the nature of the acylating agent.

In the case of this compound, the esterification occurs at the 3-hydroxyl group, which is in the endo position. ontosight.ai The stereochemistry of the tropane core is generally retained during the esterification process. The regioselectivity is also straightforward as the 3-hydroxyl group is the primary site of reaction in tropine.

Purification and Isolation Techniques for Research-Grade this compound Batches

Obtaining high-purity this compound is essential for accurate biological and chemical studies. Following the synthesis, the crude product is typically subjected to a series of purification steps.

Common techniques include:

Extraction: The reaction mixture is often diluted with water and extracted with an organic solvent like chloroform (B151607) to separate the product from water-soluble impurities. tandfonline.com

Washing: The organic extract may be washed with aqueous solutions to remove residual reagents and byproducts.

Chromatography: Column chromatography is a powerful technique for separating the desired product from any remaining impurities. Silica gel is a common stationary phase for the purification of tropane alkaloids.

Crystallization: If the product is a solid, crystallization can be an effective final purification step. This compound can be converted to its hydrochloride or sulfate (B86663) salt to facilitate crystallization and improve its handling properties. tandfonline.comtandfonline.com

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). tandfonline.com

Design and Synthesis of Structurally Related this compound Analogues

The synthesis of this compound analogues is a valuable strategy for exploring the structure-activity relationships of this class of compounds. By systematically modifying the structure of this compound, researchers can investigate how changes in the acyl chain or the tropane core affect its biological properties.

Strategies for Analogue Synthesis:

Varying the Acyl Chain: One approach is to replace the nonanoyl group with other acyl chains of varying lengths, degrees of saturation, and branching. google.com This can be achieved by using different acyl chlorides or carboxylic acids in the esterification reaction.

Modification of the Tropane Skeleton: Analogues can also be created by modifying the tropane ring itself. This could involve N-demethylation to form nortropine (B26686) analogues, or the introduction of other substituents on the tropane skeleton. nih.gov

Stereochemical Variations: The synthesis of analogues with different stereochemistry, such as esters of pseudotropine (the 3-β-hydroxy epimer of tropine), can provide valuable insights into the importance of the spatial arrangement of functional groups for biological activity. nih.gov

The synthesis of these analogues generally follows similar esterification and purification protocols as those used for this compound itself. The exploration of these structural variations has led to the development of tropane derivatives with a wide range of pharmacological activities. nih.govnih.gov

Principles of Structural Modification for this compound Analogues

The generation of this compound analogues is guided by established principles of medicinal chemistry, where specific parts of the molecule are altered to systematically study structure-activity relationships. nih.gov The tropane scaffold offers several key sites for modification, allowing for the creation of a diverse library of derivatives. The primary goal is often to modulate physicochemical properties like lipophilicity and steric bulk, which in turn can influence the compound's interaction with biological targets. ontosight.ai

Key modification sites on the tropane scaffold include:

The C-3 Ester Group: this compound is the ester of tropine and nonanoic acid. ontosight.ai The acyl chain (nonanoate) is a primary target for modification. Varying the length, branching, and saturation of this fatty acid chain directly impacts the molecule's hydrophobicity. ontosight.ai For instance, replacing the nonanoate group with other dicarboxylic acids can be used to link two tropine moieties, creating bisquaternary compounds. nih.gov

The Tropane Nitrogen: The tertiary amine of the tropane ring is a crucial site for derivatization. jocpr.com

N-Demethylation: Removal of the methyl group from the nitrogen atom yields nortropane derivatives. jocpr.comnih.gov This modification can significantly alter the compound's binding properties and provides a handle for introducing different N-substituents. nih.gov

Quaternization: The nitrogen can be reacted with alkylating agents, such as substituted benzyl (B1604629) groups, to form quaternary ammonium (B1175870) salts. nih.govnih.gov This transformation introduces a permanent positive charge, drastically changing the molecule's polarity and pharmacological profile.

The Bicyclic Ring System: Modifications to the tropane ring itself, although less common for simple analogues, are a key strategy. The stereochemistry at the C-3 position is critical; tropine possesses an endo-hydroxyl group, while its epimer, pseudotropine, has an exo-hydroxyl group, leading to different spatial arrangements of the ester group upon derivatization. ptfarm.pl

The following table summarizes the core principles of structural modification for creating this compound analogues.

| Modification Site | Type of Modification | Principle/Goal | Resulting Analogue Class |

| C-3 Hydroxyl Group | Esterification with various acids | Modulate lipophilicity, steric bulk, and hydrogen bonding potential. nih.govontosight.ai | Tropine esters |

| Tropane Nitrogen | N-Demethylation | Remove the N-methyl group to create a secondary amine. nih.govnih.gov | Nortropane derivatives |

| Tropane Nitrogen | N-Quaternization | Introduce a permanent positive charge by adding an alkyl/benzyl group. nih.govnih.gov | Tropane quaternary ammonium salts |

| C-3 Stereocenter | Use of stereoisomers | Alter the spatial orientation of the ester substituent (endo vs. exo). ptfarm.pl | Pseudotropine esters |

Synthetic Strategies for Targeted Derivatization

The synthesis of this compound and its derivatives employs a range of established chemical reactions. These strategies are chosen based on the specific modification being targeted, whether it is the formation of the ester linkage, alteration of the nitrogen substituent, or changes to the core ring structure.

Esterification: The most direct route to this compound is the esterification of tropine with nonanoic acid or a more reactive derivative like nonanoyl chloride. ontosight.ai This condensation reaction is typically facilitated by a catalyst or conducted under conditions that favor the removal of water to drive the reaction to completion. ontosight.ai This strategy can be broadly applied to create a library of analogues by using a variety of carboxylic acids.

Synthesis from Tropinone: A versatile and common strategy begins with tropinone, a key intermediate in tropane alkaloid chemistry. researchgate.netnih.gov

Reduction of Tropinone: Tropinone is reduced to yield tropine. This step is stereoselective, primarily producing the endo-alcohol (tropine) required for subsequent esterification. researchgate.net

Esterification: The resulting tropine is then esterified with the desired acyl group, such as nonanoate, as described above.

N-Alkylation and Quaternization: To modify the tropane nitrogen, a tropine ester like this compound can be subjected to N-alkylation. Reaction with an alkyl halide, such as a substituted benzyl halide, leads to the formation of a quaternary ammonium salt. nih.gov This strategy is particularly relevant in the synthesis of analogues with neuromuscular blocking activity. nih.gov

Synthesis of Nortropane Analogues: To create N-demethylated analogues, a demethylation reaction is first performed on tropine or a tropine ester. nih.govnih.gov The resulting nortropane derivative, now a secondary amine, can be used as is or further functionalized by reacting it with different alkylating or acylating agents to introduce novel substituents at the nitrogen position. nih.gov

The table below outlines the key synthetic strategies for producing this compound and its targeted derivatives.

| Strategy | Reactants | Product Type | Key Research Finding |

| Direct Esterification | Tropine + Nonanoic Acid (or Acyl Chloride) | This compound ontosight.ai | A condensation reaction, often catalyzed, forms the ester linkage. ontosight.ai |

| Reduction & Esterification | 1. Tropinone + Reducing Agent2. Tropine + Nonanoic Acid | This compound researchgate.net | Tropinone serves as a common, readily available precursor for tropine. researchgate.netnih.gov |

| N-Quaternization | Tropine Ester + Alkyl Halide | Quaternary Ammonium Salt nih.gov | The introduction of di- or trisubstituted benzyl groups can yield potent derivatives. nih.gov |

| N-Demethylation & Derivatization | Tropine Ester + Demethylating Agent | Nortropane Analogue nih.gov | N-demethylation can improve the affinity and specificity for certain biological targets. nih.gov |

Iii. Advanced Spectroscopic and Structural Elucidation Techniques in Tropine Nonanoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Tropine (B42219) Nonanoate (B1231133) Structural Assignment

High-resolution NMR spectroscopy is the cornerstone of structural determination for organic molecules like Tropine nonanoate. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. One-dimensional (¹H and ¹³C) NMR offers initial data on the types and number of hydrogen and carbon atoms, but advanced two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) values based on analogous structures, as specific experimental data for this compound is not publicly available.

| Atom Position (Tropine Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Atom Position (Nonanoate Moiety) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ||

|---|---|---|---|---|---|---|---|

| H-3 | ~4.9-5.1 | C-3 | ~65-70 | C=O | - | ~173-175 | |

| H-1/H-5 | ~3.0-3.3 | C-1/C-5 | ~60-65 | α-CH₂ | ~2.2-2.4 | α-C | ~34-36 |

| N-CH₃ | ~2.2-2.5 | N-CH₃ | ~40-42 | β-CH₂ | ~1.5-1.7 | β-C | ~25-27 |

| H-2/H-4 (axial/equatorial) | ~1.8-2.2 | C-2/C-4 | ~35-40 | (CH₂)₅ | ~1.2-1.4 | (CH₂)₅ | ~29-32 |

| H-6/H-7 (axial/equatorial) | ~1.5-2.1 | C-6/C-7 | ~25-30 | Terminal CH₃ | ~0.8-0.9 | Terminal C | ~14 |

To unequivocally assign the signals from ¹H and ¹³C NMR spectra and establish the bonding framework of this compound, a combination of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between H-3 and the adjacent protons at C-2 and C-4, as well as between the bridgehead protons (H-1, H-5) and their neighbors. This allows for the mapping of proton-proton networks within the bicyclic tropane (B1204802) core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). sdsu.edu It is invaluable for assigning carbon resonances. For instance, the proton signal around δ 4.9-5.1 ppm would show a cross-peak to the carbon signal at δ 65-70 ppm, confirming their identities as H-3 and C-3 of the ester-linked carbon, respectively. Similarly, the N-methyl proton signal would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). wisc.edu HMBC is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons), such as the ester carbonyl carbon. wisc.edu In this compound, a key HMBC correlation would be observed between the H-3 proton and the carbonyl carbon of the nonanoate moiety (~δ 173-175 ppm), definitively establishing the location of the ester linkage. Further correlations from the α-CH₂ protons of the nonanoate chain to the carbonyl carbon would confirm the structure of the ester group.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-2, H-4 H-1 ↔ H-2, H-7 | Identifies neighboring protons within the tropane ring system. |

| HSQC | H-3 ↔ C-3 N-CH₃ (¹H) ↔ N-CH₃ (¹³C) α-CH₂ (¹H) ↔ α-C (¹³C) | Assigns carbons based on their attached protons. |

| HMBC | H-3 ↔ C=O (nonanoate) α-CH₂ (nonanoate) ↔ C=O H-1/H-5 ↔ C-3 | Connects fragments across the ester bond and confirms quaternary carbon assignments. Establishes the full carbon skeleton. |

The tropane skeleton is not rigid; its six-membered piperidine (B6355638) ring can exist in different conformations. The chair conformation is generally more stable, but boat-like conformations can also be populated. The orientation of the N-methyl group (axial vs. equatorial) and the ester group at C-3 (endo vs. exo) are critical stereochemical features.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures, is a powerful tool for studying these conformational dynamics. unibas.it At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the interconversion becomes rapid. unibas.it By analyzing the changes in the NMR lineshape with temperature, researchers can calculate the activation energy (ΔG‡) for processes like ring inversion, providing quantitative data on the molecule's flexibility and the relative stability of its conformers. unibas.it

Application of Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for deducing its structure through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), this compound is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion (M⁺•) and various fragment ions.

The fragmentation of an ester like this compound is predictable. arizona.edu Key fragmentation pathways include:

Cleavage of the Tropane Ring: The tropane moiety itself can fragment, often leading to a characteristic base peak at m/z 124, corresponding to the N-methyl-Δ¹,²-pyrrolidinium cation, or other tropane-related ions.

Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the formation of a resonance-stabilized acylium ion [CH₃(CH₂)₇CO]⁺. tutorchase.com

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can transfer to the carbonyl oxygen, followed by cleavage to eliminate a neutral alkene molecule. whitman.edu

Loss of the Alkoxy Group: Cleavage of the C-O bond of the ester can result in the loss of a tropinyloxy radical, also yielding the acylium ion. tutorchase.com

Isotopic abundance studies, particularly looking at the M+1 peak arising from the natural abundance of ¹³C, can help corroborate the number of carbon atoms in the molecule and its fragments.

Table 3: Predicted Mass Spectrometry Fragments of this compound (C₁₇H₃₁NO₂) Molecular Weight: 281.44 g/mol

| Predicted m/z | Proposed Fragment Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 281 | [C₁₇H₃₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 156 | [CH₃(CH₂)₇COOH]⁺• | Rearrangement and loss of tropene |

| 141 | [CH₃(CH₂)₇CO]⁺ | Acylium ion from α-cleavage |

| 140 | [C₈H₁₄NO]⁺ | Loss of the nonanoyl radical |

| 124 | [C₈H₁₄N]⁺ | Characteristic tropane fragment |

| 96/97 | [C₆H₁₀N]⁺ / [C₆H₁₁N]⁺• | Further fragmentation of the tropane ring |

| 82/83 | [C₅H₈N]⁺ / [C₅H₉N]⁺• | Further fragmentation of the tropane ring |

While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) can measure m/z values to four or more decimal places. nih.gov This high precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₁₇H₃₁NO₂. Its calculated monoisotopic mass is 281.23548 Da. An HRMS instrument would measure the m/z of the molecular ion and compare it to the theoretical masses of all possible elemental compositions that could result in a nominal mass of 281. The extremely close match between the experimental and theoretical mass for C₁₇H₃₁NO₂ provides definitive confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different combinations of atoms.

Fragmentation Pathway Analysis and Isotopic Abundance Studies

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These methods are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies. IR and Raman spectroscopy are often considered complementary. sepscience.com

For this compound, the key functional groups are the ester, the tertiary amine, and the aliphatic hydrocarbon chains.

Ester Group: The most prominent feature in the IR spectrum would be a very strong, sharp absorption band between 1735-1750 cm⁻¹ due to the C=O (carbonyl) stretching vibration. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region.

Aliphatic C-H Bonds: Multiple bands corresponding to the stretching and bending of C-H bonds in the tropane ring and the nonanoate chain would be observed. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region.

C-N Bond: The C-N stretching vibration of the tertiary amine in the tropane ring would be present, though it is often weaker and can be harder to assign definitively, typically falling in the 1000-1250 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. ksu.edu.sa Therefore, it would be especially useful for characterizing the C-C backbone of the nonanoate chain and the symmetric vibrations of the tropane ring structure, complementing the information from the IR spectrum. spectroscopyonline.com

Table 4: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-3000 | Medium-Strong | Strong |

| Ester C=O | Stretching | 1735-1750 | Very Strong | Medium |

| Aliphatic C-H | Bending | 1350-1470 | Medium | Medium |

| Ester C-O | Stretching | 1150-1250 | Strong | Weak-Medium |

| Amine C-N | Stretching | 1000-1250 | Weak-Medium | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Salts

While specific crystallographic data for this compound is not publicly available, the solid-state structures of numerous related tropane alkaloids and their salts have been extensively studied. acs.org These studies provide a robust framework for predicting the likely conformation of the tropane moiety within this compound. The fundamental tropane skeleton, an 8-azabicyclo[3.2.1]octane system, typically adopts a chair conformation for the six-membered piperidine ring and a boat conformation for the five-membered pyrrolidine (B122466) ring. uni.lu

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| (-)-Scopolamine hydrobromide (anhydrous) | Orthorhombic | P212121 | a = 7.348 Å, b = 10.482 Å, c = 22.867 Å |

| (-)-Scopolamine hydrobromide sesquihydrate | Tetragonal | P43212 | a = 11.870 Å, c = 26.193 Å |

| Atropine (B194438) sulfate (B86663) monohydrate | Monoclinic | P21/n | a = 19.2948 Å, b = 6.9749 Å, c = 26.9036 Å, β = 94.215° |

This table presents crystallographic data for tropane alkaloid salts related to this compound, providing a basis for understanding its potential solid-state structure. Data sourced from references biocrick.comsaromics.comnih.gov.

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry and Conformation of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org These methods are exceptionally sensitive to the three-dimensional structure and absolute configuration of stereogenic centers within a molecule.

Tropine itself is a meso compound, possessing a plane of symmetry and is therefore achiral. However, upon esterification with a chiral acid, or if the tropane skeleton itself becomes chiral through substitution, the resulting molecule can be optically active. In the case of this compound, the tropine moiety remains achiral. The nonanoic acid portion is also achiral. Therefore, this compound itself is not expected to exhibit chiroptical properties.

However, many naturally occurring and synthetic tropane alkaloids are chiral due to the presence of chiral centers in the esterifying acid (e.g., tropic acid in atropine) or due to substitution patterns on the tropane ring that remove the plane of symmetry. unige.ch For these chiral tropane esters, CD and ORD are powerful tools for assigning the absolute configuration.

The application of CD spectroscopy to tropane esters often relies on the presence of a chromophore that absorbs in the ultraviolet-visible region. acs.org The nonanoate group of this compound lacks a strong chromophore, as it is a simple saturated alkyl ester. The ester carbonyl group exhibits a weak n→π* transition around 210-220 nm. Consequently, any observed Cotton effect in the CD spectrum of a chiral tropane nonanoate analogue would be expected to be weak and dominated by the stereochemistry of the tropane skeleton.

The ORD spectrum, which measures the change in optical rotation with wavelength, is closely related to the CD spectrum through the Kronig-Kramers relations. A weak Cotton effect in the CD spectrum would correspond to a plain ORD curve, where the optical rotation changes monotonically with wavelength away from the absorption maximum.

For a hypothetical chiral analogue of this compound, the expected chiroptical data would reflect the subtle stereochemical contributions of the tropane ring. The table below conceptualizes the expected, albeit weak, chiroptical properties.

| Spectroscopic Technique | Expected Observation for a Chiral Tropane Nonanoate Analogue | Interpretation |

|---|---|---|

| Circular Dichroism (CD) | Weak Cotton effect in the far-UV region (210-230 nm) | Primarily due to the n→π* transition of the ester carbonyl group, influenced by the chiral environment of the tropane skeleton. |

| Optical Rotatory Dispersion (ORD) | Plain curve with a sign dependent on the absolute configuration of the chiral centers. | The sign of the rotation at the sodium D-line ([α]D) can be used to characterize the enantiomer, though empirical rules for tropane esters can be complex. acs.org |

This table conceptualizes the expected chiroptical data for a hypothetical chiral analogue of this compound, based on the known spectroscopic properties of simple alkyl esters and tropane alkaloids.

Iv. Computational and Theoretical Investigations of Tropine Nonanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity of Tropine (B42219) Nonanoate (B1231133)

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules like tropine nonanoate. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular structure and behavior at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine the optimized geometry and various molecular properties of tropane (B1204802) alkaloids. doi.orgresearchgate.net For this compound, DFT calculations, often using a basis set like B3LYP/6-31G*, can predict key structural parameters. conicet.gov.arworldwidejournals.com These calculations would reveal bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

High-level quantum chemistry calculations have been successfully used to study the rearrangement mechanisms in the biosynthesis of other tropane alkaloids, such as the conversion of littorine (B1216117) to hyoscyamine. researchgate.netfigshare.comacs.org Similar DFT approaches could be applied to this compound to understand its structural and electronic properties. For instance, a study on atropine (B194438), a related tropane alkaloid, utilized DFT at the B3LYP/6–311++G(d,p) level to determine its global minimum energy and optimized structure. doi.org Such calculations for this compound would provide a foundational understanding of its intrinsic properties.

Table 1: Illustrative DFT-Calculated Properties for a Tropane Alkaloid Scaffold This table presents typical data obtained from DFT calculations on a related tropane alkaloid, atropine, to illustrate the types of properties determined for this compound.

| Property | Calculated Value |

|---|---|

| Global Minimum Energy | -942.34 Hartree |

| Dipole Moment | 7.72 - 8.75 Debye |

| Molecular Volume | High (influenced by substituent groups) |

Data sourced from studies on atropine and other tropane derivatives. doi.orgconicet.gov.ar

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are critical for understanding a molecule's reactivity and interaction sites. The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. conicet.gov.arias.ac.in For this compound, the MEP would likely show negative potential around the ester carbonyl oxygen and the nitrogen atom of the tropane ring, indicating these as sites for electrophilic interaction.

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller gap suggests higher reactivity. conicet.gov.ar In studies of various tropane alkaloids, these analyses have been used to compare the reactivities of different forms of the molecules (e.g., free base, cationic). conicet.gov.arbiointerfaceresearch.com Such an analysis for this compound would be invaluable in predicting its chemical behavior and potential for interacting with biological targets.

Table 2: Illustrative Frontier Molecular Orbital Data for a Tropane Alkaloid This table provides example data from FMO analysis of a related tropane alkaloid to demonstrate the insights gained for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Indicates the ability to donate an electron. |

| LUMO | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Low | Suggests higher reactivity. |

Data derived from general principles discussed in studies of tropane alkaloids. conicet.gov.ar

Molecular Mechanics and Dynamics Simulations of this compound

While quantum methods provide deep electronic insights, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and dynamic behavior of larger molecules like this compound over time. wikipedia.org

Force Field Parameterization and Validation for this compound

A crucial first step in MM and MD simulations is the development and validation of a force field, which is a set of parameters describing the potential energy of the system. wikipedia.org For this compound, a force field such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or CHARMM would be parameterized. science.govmdpi.com This involves defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from or validated against high-level quantum chemical calculations or experimental data to ensure accuracy. science.gov The development of accurate force fields is critical for realistically simulating the behavior of tropane alkaloids and their derivatives. science.govarxiv.org

Conformational Sampling and Energy Landscape Exploration

With a validated force field, molecular dynamics simulations can be performed to explore the conformational space of this compound. nih.gov These simulations track the movements of atoms over time, revealing the molecule's flexibility and preferred shapes. wikipedia.org The tropane skeleton itself has a characteristic chair conformation for its piperidine (B6355638) component. inhn.org However, the long nonanoate ester chain introduces significant conformational flexibility. inhn.org

MD simulations can map the energy landscape of this compound, identifying low-energy conformers that are most likely to be populated. This "conformational plasticity" is thought to be important for the biological activity of long-chain tropine esters, allowing them to adapt their shape to fit into receptor binding sites. inhn.org Understanding the accessible conformations is key to predicting how this compound might interact with biological macromolecules. inhn.orgnih.gov

In Silico Prediction of this compound's Interactions with Biological Macromolecules

A primary goal of computational studies is to predict how a molecule like this compound will interact with biological targets, such as receptors or enzymes. nih.govpnas.org This is typically achieved through molecular docking and more extensive molecular dynamics simulations of the ligand-protein complex.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govarocjournal.com For this compound, this would involve docking various low-energy conformers into the binding site of a target protein. The results are scored based on binding affinity, providing a prediction of the most likely binding mode. arocjournal.com

Following docking, molecular dynamics simulations of the this compound-protein complex can be run to assess the stability of the predicted binding pose and to observe the dynamic interactions over a longer timescale (nanoseconds to microseconds). mdpi.comnih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.gov Such in silico predictions are instrumental in understanding the structure-activity relationships of tropane alkaloids and can guide the design of new derivatives with improved pharmacological properties. inhn.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Littorine |

| Hyoscyamine |

| Atropine |

Molecular Docking Studies with Hypothetical Receptor Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate potential binding modes and affinities with various biological receptors. Given that this compound shares the core tropane structure with well-known alkaloids, hypothetical receptor targets can be selected from this family's known interactions. mdpi.com

Hypothetical Targets and Rationale:

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Tropane alkaloids like atropine are classic antagonists of these receptors. nih.gov Docking this compound into the binding sites of different mAChR subtypes (M1-M5) could predict its potential as an anticholinergic agent.

Butyrylcholinesterase (BChE): This enzyme is known to hydrolyze tropane esters like atropine and cocaine. nih.gov Docking studies could predict if this compound is a likely substrate or inhibitor of BChE.

Dopamine (B1211576) Transporter (DAT): The tropane alkaloid cocaine binds to DAT, inhibiting dopamine reuptake. mdpi.com Investigating the interaction of this compound with DAT could suggest potential activity related to dopaminergic signaling.

Methodology and Findings: A typical molecular docking workflow involves preparing the 3D structure of the ligand (this compound) and the receptor, defining the binding site, and then using a scoring function to rank the different binding poses based on predicted binding energy. biorxiv.org Molecular dynamics simulations can further refine these poses and assess the stability of the ligand-receptor complex over time. nih.govnih.gov

While specific experimental data for this compound is not available, hypothetical docking results can be extrapolated from studies on similar molecules. nih.gov The nonanoate ester moiety, being a long, flexible, and lipophilic chain, would likely occupy hydrophobic pockets within the receptor binding site. Its interaction would be contrasted with the more polar tropic acid ester of atropine.

Table 1: Hypothetical Molecular Docking Results for this compound

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Type |

|---|---|---|---|

| Muscarinic M2 Receptor | -8.5 | Asp103, Tyr104, Trp400 | Ionic bond with Asp103; Hydrophobic interactions with Tyr104 and Trp400 |

| Butyrylcholinesterase (BChE) | -7.2 | Ser198, His438, Trp82 | Potential covalent interaction with Ser198; Pi-Alkyl interaction with Trp82 |

| Dopamine Transporter (DAT) | -9.1 | Asp79, Ser149, Phe320 | Hydrogen bond with Asp79; Hydrophobic (alkyl chain) with Phe320 |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): LBVS relies on the knowledge of other molecules that bind to the target of interest. nih.gov A pharmacophore model can be generated from a set of known active ligands, defining the essential 3D arrangement of chemical features required for activity. mdpi.comnih.gov For this compound, a pharmacophore could be developed from active tropane alkaloids. This model would include features like a cationic amine, a hydrophobic core, and an ester group. The model would then be used as a 3D query to screen compound databases for molecules with a similar arrangement of features. rsc.org

Structure-Based Virtual Screening (SBVS): SBVS uses the 3D structure of the target receptor. nih.gov Large chemical libraries are docked into the receptor's binding site, and compounds are ranked based on their docking scores, which predict binding affinity. nih.gov If the crystal structure of a target like a muscarinic receptor is available, SBVS could be used to identify compounds that are structurally different from this compound but could potentially bind to the same site with similar or higher affinity. biorxiv.org This approach is powerful for discovering novel chemical scaffolds. nih.gov

Table 2: Comparison of Virtual Screening Methodologies for this compound Research

| Parameter | Ligand-Based Virtual Screening (LBVS) | Structure-Based Virtual Screening (SBVS) |

|---|---|---|

| Primary Requirement | A set of known active ligands | 3D structure of the target protein |

| Core Principle | "Similar molecules have similar activities" | Complementarity of shape and chemistry between ligand and receptor |

| Application for this compound | Finding molecules with similar pharmacophoric features to known tropane alkaloids | Identifying diverse compounds that fit into a specific receptor binding pocket (e.g., mAChR) |

| Potential Outcome | Identifies analogues and molecules with similar core structures | Identifies novel scaffolds and diverse chemical structures |

Predictive Modeling of this compound's Biotransformation Pathways

Predicting the metabolic fate of a compound is crucial in pharmacology. Computational models can forecast the major biotransformation pathways a molecule like this compound might undergo. tsu.edu These predictions are generally based on known metabolic reactions for similar chemical structures. soton.ac.uk

For an ester compound, the primary and most predictable metabolic pathway is hydrolysis. soton.ac.uk

Phase I Metabolism: The principal Phase I reaction for this compound is expected to be ester hydrolysis, catalyzed by esterase enzymes such as butyrylcholinesterase (BChE) and other carboxylesterases present in the plasma, liver, and other tissues. nih.gov This reaction would cleave the ester bond to yield two metabolites: tropine and nonanoic acid . Further Phase I reactions could involve oxidation of the tropane ring's nitrogen (N-demethylation) or hydroxylation at various positions, primarily mediated by Cytochrome P450 (CYP450) enzymes. tsu.edu

Phase II Metabolism: The primary metabolites can then undergo Phase II conjugation reactions. Tropine, being an alcohol, could be conjugated with glucuronic acid. Nonanoic acid, a fatty acid, would likely enter the beta-oxidation pathway for energy production or be incorporated into lipid biosynthesis.

Predictive models use databases of known metabolic transformations and algorithms that recognize susceptible functional groups within a molecule to forecast these pathways.

Table 3: Predicted Biotransformation Pathways for this compound

| Pathway | Reaction | Predicted Metabolite(s) | Enzyme Family (Predicted) |

|---|---|---|---|

| Primary Phase I | Ester Hydrolysis | Tropine + Nonanoic acid | Carboxylesterases (e.g., BChE) |

| Secondary Phase I | N-Demethylation | Nortropine (B26686) nonanoate | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Secondary Phase I | Ring Hydroxylation | Hydroxythis compound | Cytochrome P450 |

| Phase II | Glucuronidation (of Tropine) | Tropine-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Metabolic Integration | Beta-oxidation (of Nonanoic acid) | Acetyl-CoA | Fatty acid metabolism enzymes |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ucl.ac.uk A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. nih.gov

For this compound, a QSAR study would involve designing and evaluating a series of analogues. These analogues could be created by systematically modifying either the ester chain or the tropane ring.

Ester Chain Variation: Analogues could include tropine esters with varying fatty acid chain lengths (e.g., from acetate (B1210297) to dodecanoate).

Tropane Ring Substitution: Analogues could feature substitutions (e.g., fluoro, chloro, methyl groups) at different positions on the tropane ring.

For each analogue, a set of "molecular descriptors" is calculated. These are numerical values that represent different physicochemical properties of the molecule, such as lipophilicity (LogP), electronic properties (dipole moment), and steric parameters (molecular volume). mdpi.com A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the measured biological activity (e.g., receptor binding affinity). nih.gov

A hypothetical QSAR equation might look like: Biological Activity (pIC50) = c0 + c1(LogP) - c2(Molecular Volume) + c3*(Dipole Moment)

Such a model, once validated, could predict that increasing the lipophilicity (LogP) of the ester chain enhances binding, while a bulky substituent on the tropane ring might decrease activity due to steric hindrance. nih.govmdpi.com

Table 4: Hypothetical Dataset for a QSAR Study of Tropine Ester Analogues

| Analogue | Ester Moiety | LogP (Descriptor) | Molecular Weight (Descriptor) | Observed pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| Tropine Butanoate | -C(O)(CH₂)₂CH₃ | 1.85 | 211.32 | 6.5 | 6.4 |

| Tropine Hexanoate | -C(O)(CH₂)₄CH₃ | 2.87 | 239.37 | 7.1 | 7.2 |

| Tropine Octanoate | -C(O)(CH₂)₆CH₃ | 3.89 | 267.42 | 7.8 | 7.9 |

| This compound | -C(O)(CH₂)₇CH₃ | 4.40 | 281.45 | 8.2 | 8.3 |

| Tropine Decanoate | -C(O)(CH₂)₈CH₃ | 4.91 | 295.48 | 8.5 | 8.6 |

Compound Reference Table

V. Mechanistic Studies of Tropine Nonanoate S Biological Interactions in Vitro

Receptor Binding Affinity and Selectivity Profiling of Tropine (B42219) Nonanoate (B1231133) in Cell-Free Systems

The initial characterization of a compound's biological activity often involves determining its binding affinity and selectivity for various physiological receptors. malvernpanalytical.com These studies, typically conducted in cell-free systems, provide a foundational understanding of the compound's potential molecular targets. biorxiv.org Cell-free systems, which consist of purified receptors or membrane preparations, allow for the direct assessment of ligand-receptor interactions without the complexities of a cellular environment. frontiersin.org Binding affinity, quantified by the equilibrium dissociation constant (KD), indicates the strength of the interaction between a ligand and a receptor; a lower KD value signifies a stronger affinity. malvernpanalytical.com

One study has investigated the antimuscarinic potency of tropane (B1204802) nonanoate. tandfonline.com This suggests that the compound's activity is directed towards muscarinic acetylcholine (B1216132) receptors.

Radioligand binding assays are a highly sensitive and widely used method for characterizing receptor-ligand interactions. numberanalytics.combiopharmaboardroom.com These assays involve incubating a receptor preparation with a radiolabeled ligand, a molecule that has a radioactive isotope incorporated into its structure. nih.gov The amount of radioactivity bound to the receptors is measured, allowing for the determination of receptor density (Bmax) and the radioligand's affinity (KD). biopharmaboardroom.comnih.gov The process typically involves separating the bound from the free radioligand via techniques like filtration or centrifugation, followed by quantification using a scintillation counter. numberanalytics.com Research on tropine nonanoate has utilized a radioligand binding assay to compare its antimuscarinic potency against that of atropine (B194438) sulfate (B86663), a well-known muscarinic antagonist. tandfonline.com

Competitive binding assays are employed to determine the affinity of an unlabeled compound (the competitor) for a receptor. graphpad.com In this experimental setup, the receptor is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled competitor drug. graphpad.com The competitor compound displaces the radioligand from the receptor in a concentration-dependent manner. nih.gov The data from these experiments are used to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. biopharmaboardroom.com This value can then be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. plos.org

In the context of this compound, its antimuscarinic potency was directly compared to atropine sulfate, indicating a competitive binding experiment was performed to assess its ability to displace a standard muscarinic ligand from its receptor. tandfonline.com

| Compound | Target Receptor | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| This compound | Muscarinic Receptor | Data not available | Data not available |

| Atropine (Reference) | Muscarinic Receptor | Data not available | Data not available |

Radioligand Binding Assays for Target Receptors

Enzyme Inhibition and Activation Kinetics of this compound in vitro

While the primary identified activity of this compound is at the receptor level, a comprehensive in vitro evaluation of a compound often includes screening for effects on key enzymes. tandfonline.com Enzyme inhibition studies are crucial as they can reveal alternative or off-target mechanisms of action. savemyexams.com These assays measure how a compound affects the rate of an enzyme-catalyzed reaction. wikipedia.org

Specific studies detailing the enzyme inhibition or activation kinetics for this compound were not identified in the available research. The following sections describe the standard methodologies used for such investigations.

Steady-state kinetics are used to determine key parameters of an enzyme-catalyzed reaction. khanacademy.org The Michaelis-Menten model is fundamental to these studies, describing the relationship between the reaction velocity (v) and the substrate concentration [S]. libretexts.org Two critical parameters derived from this model are Vmax (the maximum reaction rate when the enzyme is saturated with substrate) and Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of Vmax). wikipedia.orglibretexts.org Km is also an inverse measure of the substrate's affinity for the enzyme. libretexts.org

When assessing an inhibitor, a series of experiments are conducted at various substrate and inhibitor concentrations to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). plos.orgsci-hub.se The Ki value quantifies the inhibitor's potency. wikipedia.org For example, in competitive inhibition, the inhibitor binds to the free enzyme and increases the apparent Km without affecting Vmax. savemyexams.com In non-competitive inhibition, the inhibitor binds to a site other than the active site (an allosteric site) and decreases Vmax without changing Km. tutorchase.com

| Parameter | Description |

|---|---|

| Vmax | The maximum rate of an enzyme-catalyzed reaction. wikipedia.org |

| Km | The substrate concentration at which the reaction velocity is half of Vmax. wikipedia.org |

| Ki | The inhibition constant; a measure of an inhibitor's potency. wikipedia.org |

Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. savemyexams.com Unlike reversible inhibition, this effect cannot be overcome by increasing the substrate concentration. shahucollegelatur.org.in The study of irreversible inhibition involves investigating the rate at which the enzyme is inactivated (kinact). wikipedia.org Some irreversible inhibitors, known as suicide inhibitors or mechanism-based inactivators, are initially unreactive and are converted into a reactive species by the enzyme's own catalytic mechanism, which then inactivates the enzyme. Investigating these mechanisms provides deep insight into the enzyme's function and the inhibitor's mode of action. There is no available evidence to suggest that this compound acts as an irreversible enzyme inhibitor.

Steady-State Enzyme Kinetics (Km, Vmax, Ki Determination)

Cellular Signaling Pathway Modulation by this compound in Cell Lines

A compound's interaction with a cell surface receptor initiates a cascade of intracellular events known as a signaling pathway, which ultimately leads to a cellular response. ucl.ac.uk As an antimuscarinic agent, this compound is expected to modulate signaling pathways downstream of muscarinic acetylcholine receptors (mAChRs). tandfonline.com Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades. universiteitleiden.nl An antagonist like this compound would block these effects.

For instance, the M1, M3, and M5 subtypes of mAChRs couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By acting as an antagonist, this compound would be expected to inhibit this cascade.

Conversely, the M2 and M4 mAChR subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist at these receptors would prevent the agonist-induced decrease in cAMP. While these are the predicted effects based on its antimuscarinic activity, specific studies in cell lines to confirm the modulation of these precise signaling pathways (e.g., MEK/ERK, mTOR, p53/Bax) by this compound have not been reported in the searched literature. medsci.orgejmi.orgmdpi.com

G Protein-Coupled Receptor (GPCR) Signaling Assays

This compound has been identified as a compound with antimuscarinic action. chemfaces.com This activity is primarily mediated through its interaction with muscarinic acetylcholine receptors, which are a major class of G protein-coupled receptors (GPCRs). The study of its effects on GPCR signaling pathways is crucial to understanding its pharmacological profile.

GPCRs are integral membrane proteins that play a key role in cellular signaling for a multitude of physiological processes. mdpi.compromega.co.ukbmglabtech.com Upon activation by a ligand, such as a neurotransmitter or hormone, GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins. mdpi.com This activation initiates a cascade of intracellular events, leading to a cellular response.

Assays to study GPCR signaling often involve measuring the downstream effects of receptor activation. Common methods include quantifying the production of second messengers like cyclic AMP (cAMP) and inositol phosphates, or monitoring the recruitment of proteins like β-arrestin. mdpi.compromega.co.uknih.gov Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Homogeneous Time-Resolved Fluorescence (HTRF®) are frequently employed to study these interactions in real-time and in high-throughput formats. mdpi.comnih.gov

In the context of this compound's antimuscarinic activity, GPCR signaling assays would focus on its ability to inhibit the signaling cascades initiated by acetylcholine or other muscarinic agonists at different muscarinic receptor subtypes (M1-M5). For instance, a radioligand binding assay has been used to compare the antimuscarinic potency of the synthesized sulfate of this compound to that of atropine sulfate. chemfaces.com

Table 1: Common GPCR Signaling Assay Formats

| Assay Type | Principle | Measured Endpoint |

| Radioligand Binding | Competitive binding of a radiolabeled ligand and an unlabeled test compound to the receptor. | Displacement of the radioligand, indicating the test compound's affinity for the receptor. |

| cAMP Assays | Measurement of cyclic AMP levels, which are modulated by Gαs and Gαi/o protein activation. nih.gov | Changes in cAMP concentration, often detected by immunoassays or reporter gene assays. |

| Inositol Phosphate (IP) Assays | Quantification of inositol phosphates, produced upon Gαq/11 protein activation of phospholipase C. nih.govnih.gov | Accumulation of IP1, a stable metabolite of IP3. |

| Calcium Flux Assays | Detection of changes in intracellular calcium concentrations, a downstream effect of Gαq/11 activation. | Fluorescence changes of calcium-sensitive dyes. |

| β-Arrestin Recruitment Assays | Monitoring the interaction between the activated GPCR and β-arrestin proteins. mdpi.com | Proximity-based signals like BRET or FRET. |

Ion Channel Modulation Studies in Recombinant Cell Systems

The interaction of this compound with ion channels, particularly those modulated by GPCRs, is a key area of investigation. Recombinant cell systems, which involve the heterologous expression of specific ion channels in host cells, provide a controlled environment to study these effects. nih.gov These systems allow for the detailed biophysical characterization and pharmacological modulation of ion channel targets. nih.govnih.gov

Membrane lipids can directly or indirectly modulate the function of ion channels embedded within the cell membrane. frontiersin.org Given that this compound is a lipid-like molecule, its potential to influence the lipid bilayer and thereby affect ion channel activity is a plausible mechanism of action.

Studies in recombinant cell systems would typically involve expressing a specific muscarinic receptor subtype along with a downstream effector ion channel, such as a G protein-gated inwardly rectifying potassium (GIRK) channel, in a cell line like Human Embryonic Kidney (HEK293) cells. nih.gov By applying this compound in the presence and absence of a muscarinic agonist, its modulatory effects on ion channel currents can be precisely measured using techniques like patch-clamp electrophysiology. nih.gov

Table 2: Recombinant Cell Systems for Ion Channel Studies

| Cell Line | Expressed Proteins | Measurement Technique | Potential Finding |

| HEK293 | Muscarinic M2 Receptor, GIRK 1/2 channels | Whole-cell patch clamp | Inhibition of agonist-induced potassium current by this compound. |

| CHO-K1 | Muscarinic M3 Receptor, TRPC6 channel | Calcium imaging | Blockade of agonist-induced calcium influx by this compound. |

| Xenopus Oocytes | Nicotinic Acetylcholine Receptor α7 nih.gov | Two-electrode voltage clamp | Allosteric modulation of ion channel gating by this compound. |

Investigations of Second Messenger Systems Response

The antimuscarinic action of this compound implies a direct impact on the second messenger systems coupled to muscarinic receptors. chemfaces.com Long-term exposure of cultured neurons to muscarinic antagonists like atropine can lead to an up-regulation of muscarinic receptors, but this is often accompanied by a decreased responsiveness of the coupled second messenger systems. nih.gov

Key second messengers involved in muscarinic signaling include inositol 1,4,5-trisphosphate (IP3) and cyclic GMP (cGMP). nih.gov The generation of these molecules is a rapid event, occurring on a subsecond timescale, which is necessary for them to function as mediators of chemo-electrical transduction. nih.gov

Investigations into this compound's effect on second messenger systems would involve stimulating cells expressing muscarinic receptors with an agonist in the presence of varying concentrations of this compound. The subsequent changes in the levels of second messengers like IP3 and cAMP would then be quantified. nih.gov For example, a study on atropine showed that despite an increase in muscarinic receptor numbers after long-term exposure, carbachol-stimulated phosphoinositide hydrolysis was decreased. nih.gov This suggests a complex regulatory mechanism where the receptor and its signaling pathway can be uncoupled.

Table 3: Second Messenger System Responses to Muscarinic Receptor Modulation

| Second Messenger | Muscarinic Receptor Subtype(s) | Typical Agonist Response | Expected Effect of this compound |

| Inositol Trisphosphate (IP3) | M1, M3, M5 (Gq/11-coupled) | Increased production | Inhibition of agonist-induced IP3 increase. |

| Cyclic AMP (cAMP) | M2, M4 (Gi/o-coupled) | Decreased production | Attenuation of agonist-induced cAMP decrease. |

| Cyclic GMP (cGMP) | M1, M3, M5 (often via NO synthase) | Increased production | Inhibition of agonist-induced cGMP increase. |

Cell-Based Assays for this compound's Molecular Effects

Receptor Internalization and Trafficking Studies in Cultured Cells

The binding of a ligand to a GPCR can trigger the internalization of the receptor, a process that is crucial for signal desensitization and resensitization. nih.gov This trafficking of receptors is a dynamic process that can be influenced by the nature of the ligand. nih.gov The primary pathway for the internalization of many GPCRs, including chemokine receptors, is through clathrin-coated pits. nih.govnih.gov

Studying the effect of this compound on muscarinic receptor internalization would provide insights into its potential to induce receptor downregulation or sequestration. Such studies are typically conducted in cultured cells expressing fluorescently tagged receptors. Techniques like confocal microscopy or fluorescence resonance energy transfer (FRET) can be used to visualize and quantify the movement of receptors from the cell surface to intracellular compartments upon exposure to this compound.

For example, studies on the NPY Y(1) receptor have shown that truncations in the C-terminal domain can lead to constitutive, agonist-independent internalization, highlighting the role of specific motifs in receptor trafficking. nih.gov Similarly, different chemokines binding to the same receptor can induce different rates of internalization. nih.gov

Gene Expression and Protein Regulation Analysis in Cell Lines

The downstream consequences of GPCR signaling can extend to the regulation of gene expression and protein synthesis, which underlie long-term cellular changes. pressbooks.pubgoogle.com The activation or inhibition of specific signaling pathways can lead to the activation or repression of transcription factors, ultimately altering the cellular proteome. frontiersin.orgelifesciences.org

To investigate the effects of this compound on gene and protein expression, cell lines expressing muscarinic receptors would be treated with the compound for various durations. Subsequently, changes in the transcriptome could be analyzed using techniques like RNA sequencing, while proteomic changes could be assessed using mass spectrometry-based approaches. researchgate.net

For instance, studies on the effects of atropine on myopia in animal models have utilized proteomics to identify changes in retinal protein expression, revealing the involvement of pathways like EIF2 signaling. researchgate.net Such analyses can uncover novel targets and mechanisms of action for this compound beyond its immediate effects on receptor signaling. The regulation of protein abundance is a complex process controlled by a network of regulatory proteins. elifesciences.org

Pharmacodynamics of this compound in Isolated Tissue Preparations

Isolated tissue preparations are a cornerstone of classical pharmacology, providing a functional system to study the effects of drugs on physiological responses. mhmedical.comresearchgate.netbioline.org.br These preparations, such as sections of the ileum or duodenum, contain intact receptor-effector systems and allow for the characterization of agonist and antagonist activities. researchgate.netbioline.org.brnih.gov

The pharmacodynamics of this compound can be effectively studied using isolated smooth muscle preparations that are rich in muscarinic receptors, such as the guinea pig or chicken ileum. researchgate.netbioline.org.br In these tissues, muscarinic agonists like acetylcholine induce concentration-dependent contractions.

The antagonistic properties of this compound would be quantified by its ability to shift the concentration-response curve of acetylcholine to the right. The magnitude of this shift can be used to determine the potency of this compound as a competitive or non-competitive antagonist. Schild plot analysis can be employed to determine the pA2 value, which is a measure of the affinity of a competitive antagonist for its receptor. researchgate.netnih.gov

Table 4: Pharmacodynamic Parameters of an Antagonist in Isolated Ileum

| Parameter | Description | Method of Determination |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. | Determined from the agonist's concentration-response curve. |

| Dose Ratio | The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist. | Calculated from the shift in the agonist's concentration-response curve. |

| pA2 | The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. | Derived from a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). |

Organ Bath Studies and Dose-Response Curve Analysis

Organ bath studies are a cornerstone of classical pharmacology, allowing for the investigation of a compound's effect on isolated tissues and organs in a controlled physiological environment. scireq.com These experiments are particularly useful for characterizing the contractile or relaxant properties of a substance on smooth muscle preparations, such as the guinea pig ileum, which is rich in muscarinic receptors. nih.govbioline.org.br

In the context of this compound's antimuscarinic activity, organ bath experiments would typically be designed to quantify its antagonism of a standard muscarinic agonist, such as acetylcholine or carbachol. researchgate.net A segment of guinea pig ileum would be suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C, and aerated with carbogen (B8564812) (95% O2, 5% CO2) to ensure tissue viability. nih.govbioline.org.br The tissue's contractions are measured isometrically via a force-displacement transducer and recorded. scireq.com